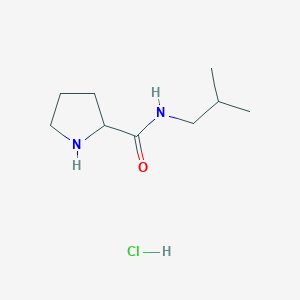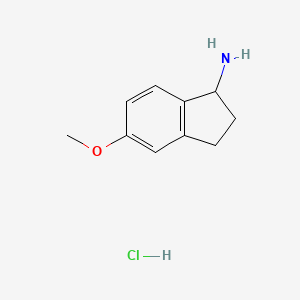![molecular formula C7H4ClFN2 B1424206 5-氯-4-氟-1H-吡咯并[2,3-B]吡啶 CAS No. 1190317-94-2](/img/structure/B1424206.png)
5-氯-4-氟-1H-吡咯并[2,3-B]吡啶
概述
描述
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H4ClFN2 . It is used in the synthesis of various derivatives that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine involves a pyrrolopyridine core with chlorine and fluorine substituents . Detailed topological parameters and electronic structure analysis would require high-resolution X-ray diffraction data .科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine: is a valuable intermediate in medicinal chemistry. Its structure is conducive to binding with various biological targets due to the presence of both electron-withdrawing and electron-donating groups, which can enhance the interaction with enzymes and receptors. This compound can serve as a scaffold for developing new drugs, particularly in the realm of kinase inhibitors, which are crucial in cancer therapy .
Material Science: Fluorinated Building Blocks
In material science, this compound’s fluorine atom can introduce desirable properties in materials, such as increased stability and resistance to degradation. It’s used as a building block for creating advanced polymers and materials that require specific fluorinated structures to improve their performance in harsh environments .
Biological Research: Glucose Regulation
Research has indicated that derivatives of pyrrolopyridine, like 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine , may play a role in regulating blood glucose levels. This could have implications for the treatment of diabetes and other metabolic disorders where glucose regulation is a significant concern .
Pharmaceutical Research: Anticancer Agents
The compound’s unique structure allows for the development of potential anticancer agents. By modifying the pyrrolopyridine core, researchers can synthesize compounds that may inhibit the growth and spread of cancer cells, offering a pathway for new oncological treatments .
Chemical Synthesis: Reagent in Organic Synthesis
As a reagent in organic synthesis, 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine is used to introduce pyrrolopyridine moieties into larger molecules. Its reactivity enables the formation of complex structures that are important in the synthesis of various organic compounds .
Environmental Applications: Analytical Studies
While direct environmental applications of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are not extensively documented, its derivatives could be used in analytical chemistry to detect and quantify pollutants. The compound’s structure could be tailored to react with specific environmental contaminants, aiding in their identification and measurement .
作用机制
Target of Action
The primary targets of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in cellular processes such as proliferation, differentiation, and migration .
Mode of Action
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFRs . This interaction results in the suppression of the FGFRs’ signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. FGFRs are involved in the regulation of multiple cellular processes, including the MAPK, PI3K/AKT, and PLCγ pathways. The inhibition of FGFRs can therefore lead to the suppression of these pathways, affecting cell proliferation, survival, and migration .
Result of Action
The molecular and cellular effects of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine’s action include the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . By inhibiting FGFRs, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
安全和危害
属性
IUPAC Name |
5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFUJGIWFYKQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)


![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424142.png)
